![molecular formula C20H22N4O3 B4725498 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)
4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide, often involves the reaction of 2-aminobenzamide analogs and 2-aminothiophenol with various reagents. One method involves the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide or 2-aminothiophenol to yield pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions, respectively (Kurihara et al., 1980). Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to synthesize quinazolin-2-ones (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including their stereochemistry and conformation, has been elucidated through various spectroscopic and crystallographic techniques. X-ray diffraction analysis, for example, has confirmed the structures of certain derivatives, providing insights into their molecular geometry and intermolecular interactions (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. These reactions include cyclization, aza-Wacker cyclization, and reactions with isocyanates to yield various heterocyclic compounds. Such reactions are pivotal for the synthesis of compounds with potential biological activities (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies have shown that the crystal packing and conformation of these compounds can significantly influence their physical properties and stability (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. The functionality of these compounds allows for their participation in various biochemical processes and interactions with enzymes and receptors, making them potential candidates for drug development (Alagarsamy et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally related to quinazolines , which are known to interact with various targets in the body.
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound remains to be elucidated.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other quinazoline derivatives, it may potentially affect pathways related to cell proliferation, apoptosis, or signal transduction .
Result of Action
Some quinazoline derivatives have been found to display excellent cytotoxicity towards tested cancer cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23(14-11-15-7-4-5-12-21-15)18(25)10-6-13-24-19(26)16-8-2-3-9-17(16)22-20(24)27/h2-5,7-9,12H,6,10-11,13-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFAHNBNDAYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4725415.png)
![N-(2-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4725418.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)
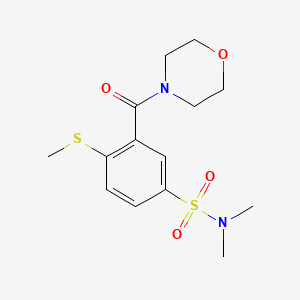
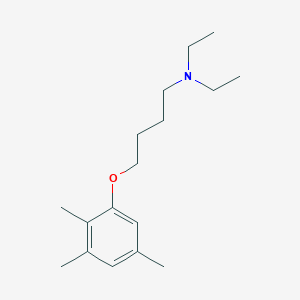
![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)
![1-[2-(4-morpholinyl)ethyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4725462.png)
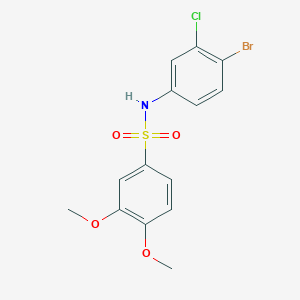
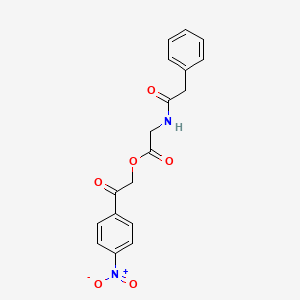

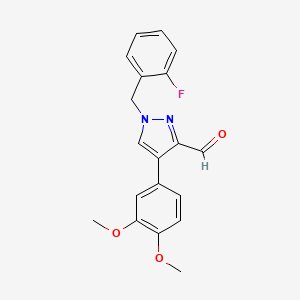
![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4725494.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725505.png)